![molecular formula C13H9ClF3N3 B2504036 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile CAS No. 338407-38-8](/img/structure/B2504036.png)
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile involves the creation of versatile intermediates that can be further reacted to produce a variety of trifluoromethylated N-heterocycles. One such intermediate is 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, which has been synthesized and can react with 1,2- and 1,3-bisnucleophiles. This intermediate is crucial as it provides a pathway to introduce the trifluoromethyl group into the pyridine ring, which is a common structural motif in pharmaceuticals and agrochemicals due to its electron-withdrawing properties and ability to modulate biological activity .
Molecular Structure Analysis
The molecular structure of compounds like 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile is characterized by the presence of a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom. The trifluoromethyl group attached to the pyridine ring is a strong electron-withdrawing group that can influence the electronic properties of the molecule. This can affect the reactivity of the compound, especially in reactions where the electron density of the pyridine ring is a key factor .
Chemical Reactions Analysis
The chemical reactivity of pyridine derivatives in the presence of various substituents can be studied through kinetic analyses. For instance, the pyridinolysis of phenyl chloroformates in acetonitrile has been investigated, revealing that the electron-rich formate moiety can conjugate with the pyridine ring π-system. This conjugation is enhanced by strong para π-acceptor substituents, which facilitates the rate-limiting formation of a tetrahedral intermediate. Such studies provide insights into the reactivity of pyridine derivatives and can be extrapolated to understand the behavior of more complex molecules like 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile in various chemical environments .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile are influenced by its molecular structure. The presence of the trifluoromethyl group imparts a high degree of electronegativity to the molecule, which can affect its boiling point, solubility, and stability. The pyridine and pyrrole rings contribute to the compound's aromaticity, which can influence its UV/Vis absorption properties and its ability to participate in π-π interactions. The kinetics of its reactions, as studied in phenyl chloroformates, suggest that substituents on the pyridine ring can significantly alter the reaction rates and mechanisms, which is important for understanding how the compound might behave under different conditions .
Applications De Recherche Scientifique
Organic Synthesis Applications
Synthesis of Dipyrromethanes
Sodium dithionite-initiated reactions with pyrrole and 1-methylpyrrole produce 5-(trifluoromethyl)dipyrromethanes, highlighting its role in facilitating complex organic reactions (Dmowski et al., 2003).
Formation of Pyrrole Derivatives
The compound is used in the creation of various pyrrole derivatives, demonstrating its versatility in organic chemistry (Chalyk et al., 2009).
Electrocatalysis and Electrochemistry
Electrocatalytic Properties
Studies on Os2+ functionalised pyrrole monomer have shown its potential in electrocatalysis and charge transport dynamics, indicating its role in advanced electrochemical applications (Foster et al., 2004).
Electropolymerization Studies
Research into electropolymerized films of polypyrrole cobalt(II) Schiff-base complexes demonstrates its utility in the reduction of gases like O2 and CO2, showcasing its potential in environmental applications (Losada et al., 1995).
Complex Molecular Structures
Formation of Heterodinuclear Complexes
The compound's role in the formation of heterodinuclear complexes with lanthanides and other metals highlights its importance in the study of complex molecular structures (Piguet et al., 1996).
Crystal Structure Analysis
Its use in the synthesis of novel compounds with unique crystal structures demonstrates its application in structural chemistry (Shen et al., 2012).
Propriétés
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(1-methylpyrrol-2-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3/c1-20-4-2-3-11(20)9(6-18)12-10(14)5-8(7-19-12)13(15,16)17/h2-5,7,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNPPBPABKEVAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2503953.png)
![N'-[(1E)-(3-chlorophenyl)methylidene]-1-(4-methylbenzenesulfonyl)piperidine-4-carbohydrazide](/img/structure/B2503955.png)
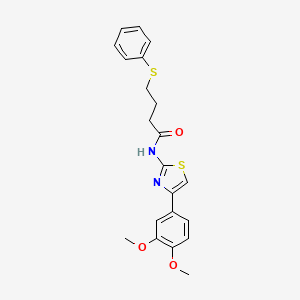
![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2503958.png)
![Ethyl 3-(4-methoxyphenyl)-5-(2-(naphthalen-1-yl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2503959.png)
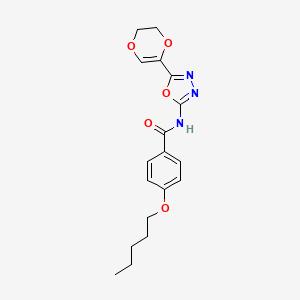
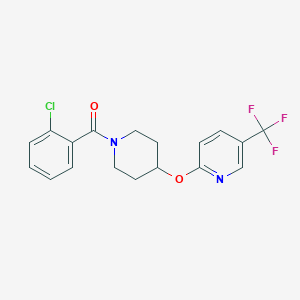
methanone](/img/structure/B2503964.png)
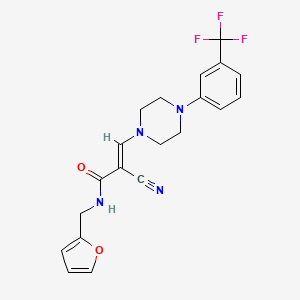
![N-(2,4-difluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2503971.png)
![2-cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide](/img/structure/B2503972.png)

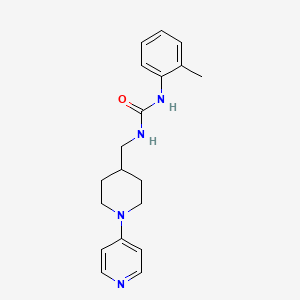
![N-(4-ethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2503977.png)